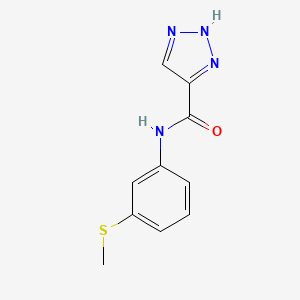

N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(3-methylsulfanylphenyl)-2H-triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4OS/c1-16-8-4-2-3-7(5-8)12-10(15)9-6-11-14-13-9/h2-6H,1H3,(H,12,15)(H,11,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCAYKFPWLBXBRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)C2=NNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1st Route: Reacting 3-(methylthio)aniline with a suitable azide in the presence of a copper catalyst forms the triazole ring through a click chemistry reaction.

2nd Route: A multi-step synthesis involving the initial formation of 3-(methylthio)phenyl azide, followed by a cycloaddition reaction with a carboxamide derivative.

Industrial Production Methods

Industrial methods could scale the synthesis using robust batch or continuous flow processes, emphasizing high yield, purity, and cost-effectiveness while considering environmental impact.

Chemical Reactions Analysis

Functionalization Reactions

The compound’s reactivity is driven by its triazole ring, carboxamide, and methylthio substituent:

- Triazole Ring Modifications :

- Carboxamide Reactions :

- Methylthio Group Oxidation :

Table 2: Functionalization Pathways

Degradation and Stability

- Acidic/Basic Hydrolysis : The triazole ring remains stable under mild conditions but degrades in concentrated H₂SO₄ or NaOH (>100°C) .

- Thermal Decomposition : Onset at ~250°C (TGA analysis), forming CO₂, NH₃, and sulfur oxides .

- Photodegradation : UV irradiation (254 nm) induces cleavage of the methylthio group .

Biological and Catalytic Interactions

- Enzyme Inhibition : The carboxamide group participates in hydrogen bonding with protease active sites (e.g., SARS-CoV-2 Mᴾᴿᴼ), as shown in molecular docking studies .

- Metal Coordination : The triazole nitrogen and sulfur atoms coordinate with transition metals (e.g., Cu²⁺, Ru³⁺), enabling catalytic applications .

Table 3: Biological Activity Data

| Assay | IC₅₀/EC₅₀ (µM) | Target | Source |

|---|---|---|---|

| Cytotoxicity (HCT-116) | 2.8 | Colon carcinoma cells | |

| Antiviral (SARS-CoV-2) | 0.19 | Mᴾᴿᴼ protease | |

| Antibacterial (E. coli) | 12.5 | β-Lactamase inhibition |

Scientific Research Applications

Chemistry

Used as a precursor or intermediate in complex organic syntheses.

Biology

Medicine

Investigated for its potential therapeutic properties, possibly acting on specific molecular targets.

Industry

Used in material science for creating polymers or coatings with unique properties.

Mechanism of Action

Mechanism

The mechanism by which N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-5-carboxamide exerts its effects varies. It may interact with enzymes or receptors, altering biological pathways.

Molecular Targets and Pathways

Specific molecular targets could include enzymes containing sulfur or nitrogen binding sites, such as certain oxidoreductases or kinases.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural analogs and their substituent-driven physicochemical differences:

Key Observations :

- Melting Points: Bulky substituents (e.g., benzyloxy in 19c) reduce crystallinity, leading to lower melting points compared to SI60, which has a rigid diethylaminophenyl group .

- Electronic Effects : Electron-withdrawing groups like trifluoromethyl (-CF3) in 19b and 19c deshield adjacent protons, causing downfield shifts in NMR (e.g., δ 7.46–7.66 for CF3) .

- Lipophilicity: The methylthio group in the target compound likely increases logP compared to methoxy or amino analogs, enhancing passive diffusion across biological membranes.

SAR Trends :

- Phenyl Substitutions : Electron-deficient aryl groups (e.g., -CF3 in 19b) improve target binding via hydrophobic interactions.

- Heterocyclic Moieties : Thiadiazole or oxazole incorporations () may alter pharmacokinetics but require further validation .

Critical Discussion and Limitations

- Data Gaps : Melting points and biological data for the target compound are unavailable, limiting direct comparisons.

- Contradictions : Some analogs (e.g., SI60 vs. 19c) show opposing trends in melting points despite similar molecular weights, highlighting the role of crystallinity .

- Opportunities : The methylthio group’s sulfur atom could enable hydrogen bonding or metal coordination, a hypothesis untested in the evidence.

Biological Activity

N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-5-carboxamide is a compound belonging to the triazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on anticancer and antimicrobial properties, as well as potential applications in drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a triazole ring, which is known for its ability to interact with various biological targets, making it a valuable scaffold in drug discovery.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,3-triazoles exhibit significant anticancer properties. The mechanism of action often involves the inhibition of thymidylate synthase (TS), an essential enzyme for DNA synthesis. For instance:

- Inhibition of Thymidylate Synthase : Compounds similar to this compound have shown IC50 values ranging from 1.95 to 4.24 µM against TS, indicating their potential as effective anticancer agents .

- Cell Line Studies : In vitro studies have reported that certain triazole derivatives exhibit antiproliferative activity against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). For example, related compounds demonstrated IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives are also noteworthy:

- Inhibition of Pathogens : Several studies have indicated that compounds similar to this compound show promising activity against common pathogens such as Escherichia coli and Staphylococcus aureus. These compounds can disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Synthesis and Evaluation

A comprehensive study on the synthesis of triazole derivatives revealed that incorporating various substituents can enhance biological activity. For instance:

| Compound | Activity Type | IC50 Value (µM) | Target |

|---|---|---|---|

| Compound 9 | Anticancer | 1.1 (MCF-7) | Thymidylate Synthase |

| Compound 6 | Antimicrobial | - | E. coli, S. aureus |

These findings suggest that modifying the chemical structure can lead to enhanced efficacy against specific biological targets.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the interaction between triazole derivatives and their biological targets. These studies provide insights into binding affinities and the orientation of compounds within active sites. For example:

Q & A

Basic: What are the optimal synthetic routes for N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-5-carboxamide, and how can reaction conditions be controlled to improve yield?

Methodological Answer:

The synthesis of triazole carboxamides typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) due to its regioselectivity and efficiency. Key steps include:

- Catalyst System : Use copper sulfate with sodium ascorbate as a reducing agent to stabilize Cu(I), critical for cycloaddition .

- Temperature Control : Maintain reactions at 50–60°C to balance reaction rate and byproduct minimization.

- pH Optimization : Neutral to slightly basic conditions (pH 7–8) prevent premature decomposition of intermediates.

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates .

Yield improvements require iterative optimization via Design of Experiments (DoE) to assess interactions between variables (e.g., molar ratios, reaction time).

Basic: What analytical techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

A multi-technique approach ensures structural validation and purity assessment:

- NMR Spectroscopy :

- 1H/13C NMR : Assign peaks to confirm regiochemistry of the triazole ring and methylthio-phenyl substitution .

- 2D NMR (HSQC, HMBC) : Resolve ambiguities in aromatic proton coupling and heteroatom connectivity.

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) and fragmentation patterns to rule out isomeric impurities .

- X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding) using single-crystal data .

- HPLC-PDA : Quantify purity (>95%) with reverse-phase C18 columns and UV detection at λ = 254 nm.

Advanced: How can X-ray crystallography using SHELXL be applied to resolve the crystal structure of this compound, and what challenges might arise during refinement?

Methodological Answer:

SHELXL Workflow :

Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets to resolve light atoms (e.g., sulfur in methylthio groups).

Structure Solution : Employ dual-space methods (e.g., SHELXD) for phase determination if heavy atoms are absent .

Refinement Challenges :

- Disorder : Methylthio groups may exhibit rotational disorder; apply PART/SUMP restraints to model occupancy.

- Hydrogen Bonding : Use DFIX constraints for O–H···N or S–H···O interactions observed in triazole derivatives.

- Twinned Crystals : Test for twinning via Hooft/Y statistics and refine using TWIN/BASF commands .

Validation : Check Rint (<5%) and GooF (0.8–1.2) metrics. Use PLATON/ADDSYM to detect missed symmetry .

Advanced: What strategies are recommended for analyzing contradictory data in biological assays involving triazole carboxamide derivatives?

Methodological Answer:

Contradictions in bioactivity data (e.g., IC50 variability) require systematic troubleshooting:

- Assay Reproducibility :

- Compound Stability :

- Test for hydrolytic degradation (e.g., triazole ring opening) via LC-MS after 24h incubation in assay buffers .

- Use differential scanning calorimetry (DSC) to assess thermal stability during storage.

- Off-Target Effects :

Advanced: How can structure-activity relationship (SAR) studies be designed to identify critical functional groups in this compound for target interaction?

Methodological Answer:

SAR Design Framework :

Analog Synthesis :

- Core Modifications : Replace the triazole with imidazole or tetrazole to assess ring size impact .

- Substituent Variations : Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to probe π-π stacking .

Biophysical Assays :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) to purified targets (e.g., AKR1C3) .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., docking poses of methylthio groups in hydrophobic pockets).

Pharmacophore Modeling :

- Use Schrödinger Phase or MOE to identify essential hydrogen bond acceptors (triazole N2) and hydrophobic regions (methylthio group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.